

A Technical Guide to Research-Grade 2-Ethoxyethyl Acrylate for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxyethyl acrylate**

Cat. No.: **B085583**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of research-grade **2-Ethoxyethyl acrylate** (CAS No. 106-74-1), a versatile monomer increasingly utilized in polymer science and with potential applications in biomedical research. This document details commercially available sources, their specifications, and relevant technical information to support its use in demanding research and development environments.

Commercial Availability and Specifications

Sourcing high-purity **2-Ethoxyethyl acrylate** is critical for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this monomer in research-grade qualities. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and lot-specific information.

Supplier	CAS Number	Molecular Weight (g/mol)	Purity	Available Quantities	Formulation /Inhibitor
Santa Cruz Biotechnology (SCBT)	106-74-1	144.17	Lot-specific	Inquire	Not specified
Benchchem	106-74-1	144.17	Inquire	Inquire	Not specified
Arctom	106-74-1	144.17	Inquire	Flexible sizes	Not specified
Parchem	106-74-1	144.17	Inquire	Bulk, Drum, R&D	Not specified
ChemicalBook	106-74-1	144.17	97%-99%	Inquire	Not specified
Apollo Scientific	106-74-1	144.17	95%	25g, 100g, 500g, 2.5kg	Not specified

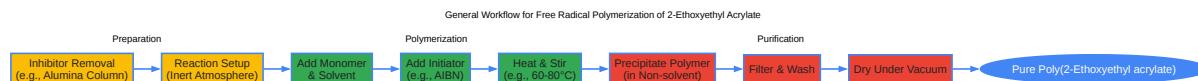
Synthesis and Polymerization

General Synthesis Method

The industrial synthesis of **2-Ethoxyethyl acrylate** is typically achieved through the esterification of 2-ethoxyethanol with acrylic acid or via transesterification with another acrylate ester, such as methyl acrylate. This reaction is generally catalyzed by an acid. For laboratory-scale synthesis, purification is crucial to remove unreacted starting materials, catalysts, and byproducts to achieve the high purity required for research applications.

Experimental Protocol: Free Radical Polymerization

While specific protocols for biomedical applications are not widely published, a general procedure for the free radical polymerization of acrylate monomers can be adapted for **2-Ethoxyethyl acrylate**. This process is fundamental to creating polymers with tailored properties.


Materials:

- **2-Ethoxyethyl acrylate** (inhibitor removed)
- Initiator (e.g., Azobisisobutyronitrile - AIBN)
- Anhydrous solvent (e.g., Toluene or Tetrahydrofuran - THF)
- Nitrogen or Argon gas supply
- Reaction vessel with a condenser and magnetic stirrer
- Heating mantle or oil bath

Procedure:

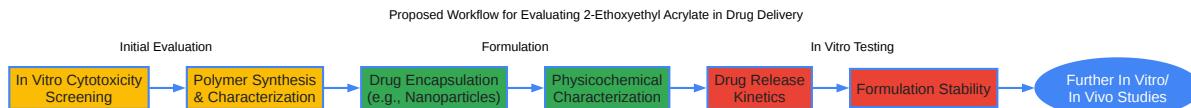
- Inhibitor Removal: Commercial **2-Ethoxyethyl acrylate** is often supplied with an inhibitor (e.g., hydroquinone or its monomethyl ether) to prevent spontaneous polymerization.^[1] This inhibitor must be removed before use, typically by passing the monomer through a column of activated basic alumina.
- Reaction Setup: Assemble the reaction vessel, condenser, and magnetic stirrer. Purge the system with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.
- Reagent Addition: Under a continuous inert gas flow, add the desired amount of purified **2-Ethoxyethyl acrylate** and anhydrous solvent to the reaction vessel.
- Initiator Addition: Dissolve the initiator (AIBN) in a small amount of the solvent and add it to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.
- Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) and stir vigorously. The reaction time will vary depending on the desired conversion and polymer molecular weight.
- Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

- Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.

[Click to download full resolution via product page](#)

Caption: Workflow for the free radical polymerization of **2-Ethoxyethyl acrylate**.

Biological and Drug Development Applications


While research on the direct biological effects and drug development applications of **2-Ethoxyethyl acrylate** is limited, the broader class of acrylates and methacrylates, particularly those with hydrophilic side chains, has been extensively investigated for biomedical purposes.

Polymers derived from related monomers, such as 2-hydroxyethyl methacrylate (HEMA), are known for their biocompatibility and are used in applications like hydrogels for drug delivery and tissue engineering.^{[2][3]} The ethoxyethyl group in **2-Ethoxyethyl acrylate** is expected to impart hydrophilicity to its corresponding polymer, a key property for biocompatible materials.

However, it is important to note that acrylate monomers can exhibit cytotoxicity. For instance, 2-hydroxyethyl methacrylate has been shown to be cytotoxic and can induce responses through the antioxidant responsive element (ARE).^[4] Toxicological studies on 2-ethylhexyl acrylate, a structurally related compound, have shown it to be a skin irritant and a potential sensitizer.^{[5][6]} ^[7] Therefore, any application of **2-Ethoxyethyl acrylate** in a biological context would require thorough biocompatibility and toxicity assessments.

Given the current state of research, a logical workflow for evaluating the potential of **2-Ethoxyethyl acrylate** in a drug delivery context would involve initial cytotoxicity screening

followed by formulation and characterization of drug-loaded nanoparticles or hydrogels, and finally, *in vitro* drug release studies.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for evaluating **2-Ethoxyethyl acrylate** in drug delivery.

Conclusion

Research-grade **2-Ethoxyethyl acrylate** is a commercially available monomer with well-defined properties primarily utilized in polymer synthesis. While its direct application in drug development and biological systems is not yet established, its structural similarity to other biocompatible acrylate monomers suggests potential in these areas. This guide provides a foundational resource for researchers interested in exploring the applications of **2-Ethoxyethyl acrylate**, from sourcing the material to potential experimental workflows. As with any reactive monomer, appropriate safety precautions and thorough biocompatibility testing are essential when considering its use in biological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxyethyl acrylate | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Evaluation of poly(2-hydroxyethyl methacrylate) gels as drug delivery systems at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 2-hydroxyethyl methacrylate on antioxidant responsive element-mediated transcription: a possible indication of its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Critical evaluation of 2-ethylhexyl acrylate dermal carcinogenicity studies using contemporary criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Research-Grade 2-Ethoxyethyl Acrylate for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085583#commercial-suppliers-of-research-grade-2-ethoxyethyl-acrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com